1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

Catalog No.
S13408419
CAS No.
62707-36-2
M.F
C18H14ClN3O2
M. Wt
339.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazolin...

CAS Number

62707-36-2

Product Name

1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

IUPAC Name

1-(4-chlorophenyl)-3-ethyl-3H-imidazo[2,1-b]quinazoline-2,5-dione

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C18H14ClN3O2/c1-2-15-17(24)21(12-9-7-11(19)8-10-12)18-20-14-6-4-3-5-13(14)16(23)22(15)18/h3-10,15H,2H2,1H3

InChI Key

AIKLOILWBNAFLW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=NC3=CC=CC=C3C(=O)N12)C4=CC=C(C=C4)Cl

1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a complex heterocyclic compound characterized by a quinazoline backbone fused with an imidazole ring. The presence of a chlorine substituent on the phenyl ring enhances its biological activity and solubility properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The chemical reactivity of 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be attributed to its functional groups, which allow for various nucleophilic and electrophilic reactions. Typical reactions include:

  • Nucleophilic substitutions: The chlorine atom can be substituted by various nucleophiles under appropriate conditions.
  • Cyclization reactions: The imidazole moiety can undergo further cyclization to form more complex structures.
  • Reduction reactions: The dione functionality may be reduced to corresponding alcohols or amines.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Research has indicated that compounds similar to 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione exhibit significant biological activities, including:

  • Anticancer activity: Studies have shown that derivatives of quinazoline and imidazole compounds can inhibit tumor cell growth by interfering with key cellular pathways such as the epidermal growth factor receptor (EGFR) signaling pathway .
  • Enzyme inhibition: Some derivatives act as potent inhibitors of enzymes like α-glucosidase, which is crucial in managing blood glucose levels in diabetic patients .
  • Antiproliferative effects: The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .

The synthesis of 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione typically involves multi-step synthetic routes. Common methods include:

  • Cyclization: Starting from appropriate precursors such as 4-chlorobenzaldehyde and ethyl derivatives of imidazole or quinazoline.
  • Reflux conditions: Many reactions are conducted under reflux in solvents like acetic acid or DMF to facilitate cyclization and functional group transformations.
  • Purification: Products are often purified using recrystallization or chromatography techniques to obtain high-purity compounds for biological testing.

The applications of 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione span across various fields:

  • Pharmaceuticals: Due to its anticancer and enzyme-inhibitory properties, it is a candidate for drug development targeting diabetes and cancer.
  • Research: Used as a molecular probe in biochemical assays to study enzyme mechanisms and cellular signaling pathways.

Interaction studies involving 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione have focused on:

  • Molecular docking studies: These studies help elucidate the binding affinity and specificity of the compound towards target enzymes or receptors.
  • In vitro assays: Evaluating the compound's efficacy against specific targets in cell lines provides insights into its potential therapeutic applications.

Several compounds share structural similarities with 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione. Notable examples include:

Compound NameStructureBiological Activity
3-Amino-2-methylquinazolin-4-oneStructureAnticancer activity
Pyrazolo[1,5-c]quinazolin-2-oneStructureCytotoxic effects against cancer cells
Imidazo[1,2-c]quinazoline derivativesStructureInhibitors of α-glucosidase

Uniqueness

The uniqueness of 1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione lies in its specific chlorine substitution pattern and the combination of imidazole and quinazoline rings. This structural arrangement enhances its interaction with biological targets compared to other similar compounds.

Early Developments in Quinazoline Synthesis

The quinazoline nucleus first emerged in 1869 through Griess’s reaction of cyanogens with anthranilic acid, yielding 2-cyano-3,4-dihydro-4-oxoquinazoline. Initial synthetic challenges persisted until 1903, when Gabriel developed decarboxylation methods to isolate unsubstituted quinazoline. These efforts revealed the pyrimidine ring’s sensitivity to substituent effects, particularly the polarization of the 3,4-double bond and nitrogen atom reactivity.

By the mid-20th century, fused quinazoline systems gained attention through:

  • Bischler-Lang decarboxylation: Enabled access to 2-carboxyquinazoline derivatives
  • Copper-catalyzed Ullmann couplings: Facilitated aryl-aryl bond formation for bicyclic systems
  • Cyclocondensation strategies: Combined benzoxazines with hydrazines to generate 3-aminoquinazolinones

Table 1: Key Synthetic Milestones for Imidazoquinazoline-diones

YearInnovationImpactSource
1869First quinazoline derivativeEstablished core bicyclic architecture
2014Microwave-assisted hydrazone synthesisReduced reaction times from hours to minutes
2018Cu-catalyzed CDC reactionsEnabled fused imidazo/benzimidazo-quinazolines

Evolution of Imidazo[2,1-b]quinazoline-dione Scaffolds

The imidazo[2,1-b]quinazoline-dione system arose from systematic modifications to enhance:

  • Planar rigidity: Through annulation of imidazole at the 1,2-position of quinazoline
  • Hydrogen bonding capacity: Via lactam carbonyl groups at positions 2 and 5
  • Electrophilic reactivity: From the conjugated π-system spanning both rings

Modern synthetic routes employ sequential Ullmann C–N coupling and copper-mediated oxidative cyclization, achieving yields up to 70% for analogous compounds. For example, reacting 2-(2-bromophenyl)benzimidazole with azoles under CuI/K~2~CO~3~ catalysis produces benzimidazo[1,2-c]quinazolines in a one-pot procedure.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

339.0774544 g/mol

Monoisotopic Mass

339.0774544 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types